4-Chloro-N-(4-fluorobenzyl)butanamide
Description
Properties
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-7-1-2-11(15)14-8-9-3-5-10(13)6-4-9/h3-6H,1-2,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMBXLUZLXUQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluorobenzyl)butanamide typically involves the reaction of 4-fluorobenzylamine with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-fluorobenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(4-fluorobenzyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-fluorobenzyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP | Melting Point (°C) |
|---|---|---|---|---|
| 4-Chloro-N-(4-fluorobenzyl)butanamide | 4-fluorobenzyl | 242.66 | ~2.8* | N/A |
| 4-chloro-N-(4-bromophenyl)butanamide | 4-bromophenyl | 242.66 | N/A | 230–231 (dec.) |
| 4-Chloro-N-(4-nitrophenyl)butanamide | 4-nitrophenyl | 242.66 | 3.15 | N/A |
| 4-Chloro-N-(3-methylphenyl)butyramide | 3-methylphenyl | 211.69 | N/A | N/A |
*Estimated LogP for the target compound based on structural analogs.
- Thermal Stability : The bromophenyl analog () exhibits a high melting point (230–231°C), suggesting strong intermolecular forces due to halogen size and polarizability .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase LogP and lipophilicity but may compromise aqueous solubility, critical for drug formulation .
- Halogen Influence : Fluorine’s electronegativity enhances metabolic stability, while bromine’s polarizability strengthens halogen bonding in crystal packing () .
- Synthetic Flexibility : Modular synthesis (e.g., ) allows rapid generation of analogs for structure-activity relationship (SAR) studies .
Biological Activity
4-Chloro-N-(4-fluorobenzyl)butanamide is an organic compound with significant potential in biological research, particularly due to its unique structural features. This compound, characterized by the presence of a chloro group, a fluorobenzyl moiety, and a butanamide backbone, exhibits various biological activities that are essential for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C11H13ClFNO
- IUPAC Name : 4-chloro-N-[(4-fluorophenyl)methyl]butanamide
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 4-chlorobutanoyl chloride, often using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, manifesting various biological effects. The precise mechanisms depend on the specific biological context and target involved.
Biological Activities
Research indicates that compounds similar to this compound have demonstrated significant anti-inflammatory properties. For instance, studies on benzoxazole derivatives containing a butanamide moiety have shown potent inhibition of inflammatory cytokines such as IL-1β and IL-6 . These findings suggest that this compound could potentially exhibit similar anti-inflammatory effects.
In Vitro Studies
In vitro studies have evaluated the impact of related compounds on various cell lines. For example, compounds derived from similar structures were tested for their ability to inhibit inflammatory responses induced by lipopolysaccharides (LPS). The results indicated that certain derivatives significantly reduced the expression levels of pro-inflammatory cytokines without exhibiting hepatotoxicity .
In Vivo Studies
In vivo experiments further corroborated these findings. Administration of certain derivatives led to decreased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage associated with inflammation . Histological examinations showed decreased macrophage infiltration in liver tissues treated with these compounds, highlighting their potential therapeutic effects in inflammatory conditions.
Comparison with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Chloro-N-(4-fluorobenzyl)acetamide | Moderate anti-inflammatory | Inhibition of IL-6 |
| 4-Chloro-N-(4-fluorobenzyl)propionamide | Low anti-inflammatory | Minimal receptor interaction |
| 4-Chloro-N-(4-fluorobenzyl)pentanamide | High anti-inflammatory | Strong receptor binding |
This table illustrates that while all compounds share structural similarities, their biological activities vary significantly based on their specific functional groups and molecular interactions.
Case Studies
Case Study 1 : A study focused on the synthesis and evaluation of novel benzoxazole derivatives containing a butanamide moiety demonstrated that certain compounds exhibited significant suppression of inflammatory cytokines in both in vitro and in vivo models. The findings suggested potential applications for these compounds in treating inflammatory diseases .
Case Study 2 : Another investigation explored the effects of related amide compounds on LPS-induced inflammation. Results indicated that treatment with specific derivatives resulted in significant downregulation of pro-inflammatory markers such as TNF-α, further supporting the hypothesis that amide-based compounds can effectively modulate inflammatory responses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-N-(4-fluorobenzyl)butanamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Amide Bond Formation : React 4-chlorobutanoyl chloride with 4-fluorobenzylamine in anhydrous dichloromethane (DCM) under inert atmosphere. Use triethylamine (TEA) as a base to scavenge HCl .
- Alternative Routes : Nucleophilic substitution (e.g., using NaH in THF) to introduce the chloro group post-amide formation .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3). Purify via column chromatography (SiO₂, gradient elution) .
Q. How can spectroscopic techniques (NMR, IR, LC-MS) be used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Identify key signals:
- 4-Fluorobenzyl : Aromatic protons (δ 7.2–7.4 ppm, doublets), benzylic CH₂ (δ 4.4 ppm) .
- Butanamide Backbone : CH₂Cl (δ 3.6 ppm, triplet), amide NH (δ 6.8 ppm, broad) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- LC-MS : Molecular ion [M+H]⁺ at m/z 268.1 (calculated: 268.07) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. solubility) for this compound?
- Methodology :
- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation) to improve bioavailability .
- Cytotoxicity Assays : Compare MTT (viability) and clonogenic (long-term survival) assays. Address discrepancies by normalizing to cellular uptake (LC-MS quantification) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for estrogen receptors). Focus on halogen bonding (Cl/F interactions) .
- MD Simulations : GROMACS for stability analysis (20 ns runs, AMBER force field). Key metrics: RMSD (<2 Å), hydrogen bond occupancy .
Q. What analytical methods validate synthetic intermediates and detect impurities during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
